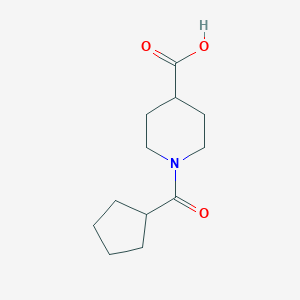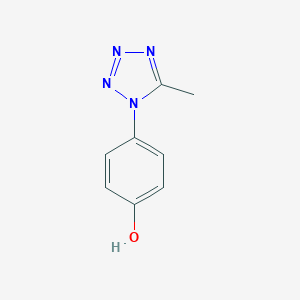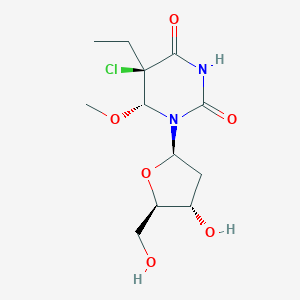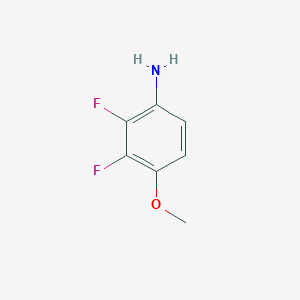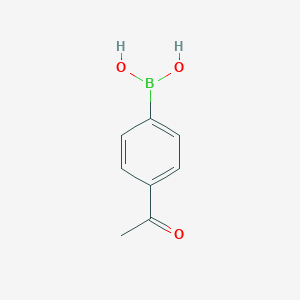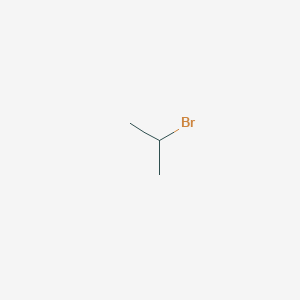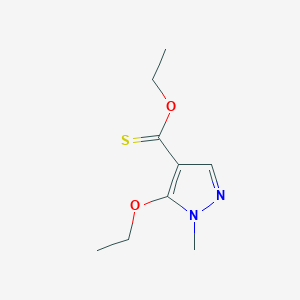
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate (EMPC) is a chemical compound that has gained attention in the scientific community due to its potential use in the field of agriculture. EMPC is a pyrazole-based compound that has been found to have insecticidal and acaricidal properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is not fully understood, but studies have suggested that the compound acts on the nervous system of insects and mites. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of the nervous system and eventually leads to paralysis and death of the insect or mite.
Effets Biochimiques Et Physiologiques
Studies have shown that O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has minimal effects on non-target organisms, including mammals and birds. The compound has been found to have low toxicity and is rapidly metabolized and eliminated from the body. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has also been found to have no significant impact on the environment, making it a promising alternative to traditional insecticides and acaricides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is its high level of efficacy against pests. The compound has been found to have a broad spectrum of activity, making it a potential candidate for use against a wide range of insects and mites. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate also has minimal effects on non-target organisms and the environment, making it a safer alternative to traditional insecticides and acaricides.
One of the limitations of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is its relatively high cost of production. The synthesis of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate requires multiple steps, which can be time-consuming and expensive. Another limitation is the lack of information on the long-term effects of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate on the environment and non-target organisms.
Orientations Futures
There are several future directions for the research and development of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate. One area of focus is the optimization of the synthesis process to reduce the cost of production. Another area of focus is the development of formulations that can improve the delivery and efficacy of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate. Additionally, further studies are needed to understand the long-term effects of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate on the environment and non-target organisms.
Méthodes De Synthèse
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate can be synthesized using various methods, including the reaction of ethyl 5-aminopyrazole-4-carboxylate with thioacetic acid ethyl ester in the presence of a base, or the reaction of ethyl 5-chloropyrazole-4-carboxylate with sodium ethoxide and sodium ethanethiolate. The synthesis of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has also been achieved through the reaction of ethyl 5-aminopyrazole-4-carboxylate with ethyl chloroformate in the presence of triethylamine and sodium ethoxide.
Applications De Recherche Scientifique
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has been found to have insecticidal and acaricidal properties, making it a potential candidate for use in the field of agriculture. The compound has been tested against various insects and mites, including the cotton bollworm, the diamondback moth, and the two-spotted spider mite. Studies have shown that O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has a high level of efficacy against these pests, making it a promising alternative to traditional insecticides and acaricides.
Propriétés
Numéro CAS |
146904-64-5 |
|---|---|
Nom du produit |
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate |
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
O-ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-10-11(8)3)9(14)13-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
SFVARDOPZRVDAL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NN1C)C(=S)OCC |
SMILES canonique |
CCOC1=C(C=NN1C)C(=S)OCC |
Synonymes |
1H-Pyrazole-4-carbothioicacid,5-ethoxy-1-methyl-,O-ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



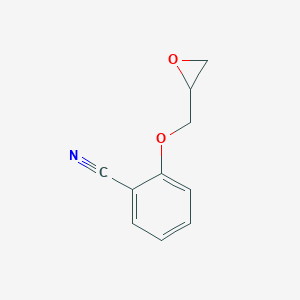
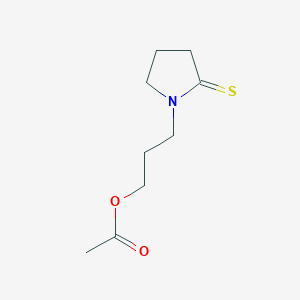
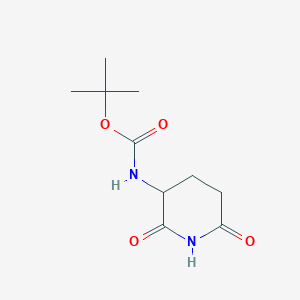
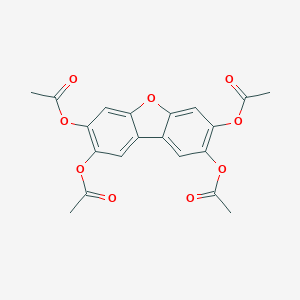
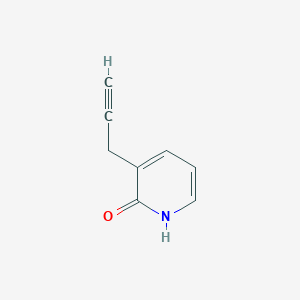
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
